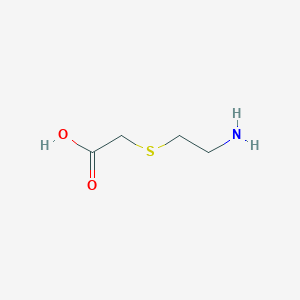

(2-Amino-ethylsulfanyl)-acetic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C4H9NO2S |

|---|---|

Molecular Weight |

135.19 g/mol |

IUPAC Name |

2-(2-aminoethylsulfanyl)acetic acid |

InChI |

InChI=1S/C4H9NO2S/c5-1-2-8-3-4(6)7/h1-3,5H2,(H,6,7) |

InChI Key |

HMZKKJDOCRYTTH-UHFFFAOYSA-N |

Canonical SMILES |

C(CSCC(=O)O)N |

Origin of Product |

United States |

Nomenclature, Structural Features, and Conformational Analysis of 2 Amino Ethylsulfanyl Acetic Acid

Standardized Nomenclature and Academic Synonyms of (2-Amino-ethylsulfanyl)-acetic acid

The compound with the systematic name This compound is recognized by a variety of synonyms in scientific literature and chemical databases. Its unambiguous identification is crucial for consistent research and communication. The most common nomenclature and identifiers are detailed below.

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 2-(2-aminoethylsulfanyl)acetic acid . nih.gov This name clearly delineates the structural components: an acetic acid moiety substituted at the second carbon by a (2-aminoethyl)sulfanyl group.

In addition to its IUPAC name, the compound is known by several other synonyms, which are often found in older literature or commercial catalogs. These include:

S-Carboxymethylcysteamine nih.gov

2-((2-Aminoethyl)thio)acetic acid nih.gov

S-(beta-aminoethyl)mercaptoacetic acid chemicalregister.com

For database searching and regulatory purposes, specific identifiers are assigned to this chemical entity. The Chemical Abstracts Service (CAS) Registry Number is 3335-52-2 . nih.gov Other key identifiers are listed in the table below.

| Identifier Type | Identifier |

| IUPAC Name | 2-(2-aminoethylsulfanyl)acetic acid nih.gov |

| CAS Number | 3335-52-2 nih.gov |

| PubChem CID | 4474780 nih.gov |

| InChI | InChI=1S/C4H9NO2S/c5-1-2-8-3-4(6)7/h1-3,5H2,(H,6,7) nih.gov |

| InChIKey | HMZKKJDOCRYTTH-UHFFFAOYSA-N nih.gov |

| SMILES | C(CSCC(=O)O)N nih.gov |

Spectroscopic Signatures and Advanced Structural Elucidation Techniques (Theoretical Aspects)

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the different methylene (B1212753) groups and the amine and carboxylic acid protons. The chemical shifts would be influenced by the neighboring functional groups. For instance, the methylene group adjacent to the sulfur atom would likely appear at a different chemical shift compared to the one adjacent to the amino group. In deuterated solvents, the labile amine and carboxylic acid protons may exchange with the solvent, leading to broadened signals or their disappearance.

¹³C NMR: The carbon NMR spectrum would reveal four distinct signals corresponding to the four carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid would appear at the lowest field (highest ppm value), while the two methylene carbons attached to the sulfur and nitrogen atoms would have characteristic chemical shifts.

Infrared (IR) Spectroscopy:

The IR spectrum of this compound would exhibit characteristic absorption bands for its functional groups. Key expected vibrations include:

A broad O-H stretching band from the carboxylic acid group, typically in the range of 2500-3300 cm⁻¹.

N-H stretching vibrations from the primary amine group, usually appearing as two bands in the 3300-3500 cm⁻¹ region.

A strong C=O stretching vibration from the carboxylic acid, typically around 1700-1725 cm⁻¹.

C-N and C-S stretching vibrations at lower frequencies.

Mass Spectrometry (MS):

Mass spectrometry would provide information about the molecular weight and fragmentation pattern of the molecule. The exact mass of this compound is 135.0354 g/mol . nih.gov High-resolution mass spectrometry would confirm this elemental composition. The fragmentation pattern would likely involve cleavage of the C-S and C-C bonds, providing further structural information.

Tautomeric Equilibria and Protonation States of this compound in Solution

In solution, this compound can exist in different protonation states and potentially as tautomers, depending on the pH of the medium. The presence of both a basic amino group and an acidic carboxylic acid group allows for the formation of a zwitterion, where the amino group is protonated (-NH₃⁺) and the carboxylic acid group is deprotonated (-COO⁻).

The equilibrium between the neutral form and the zwitterionic form is a key characteristic of amino acids. At the isoelectric point (pI), the net charge of the molecule is zero, and the zwitterionic form is predominant. The pKa values of the amino and carboxylic acid groups determine the pH ranges in which each protonation state dominates.

The potential protonation states in an aqueous solution are:

Cationic form (at low pH): Both the amino and carboxylic acid groups are protonated (-NH₃⁺ and -COOH).

Zwitterionic form (at intermediate pH): The amino group is protonated (-NH₃⁺) and the carboxylic acid group is deprotonated (-COO⁻).

Anionic form (at high pH): The amino group is neutral (-NH₂) and the carboxylic acid group is deprotonated (-COO⁻).

While tautomerism involving the migration of a proton is theoretically possible, the zwitterionic form is the most stable and significant species for this type of compound in solution under physiological conditions.

Stereochemical Considerations and Chiral Synthesis (if applicable to specific derivatives)

This compound itself is not chiral as it does not possess a stereocenter. However, the introduction of substituents on the carbon backbone can create chiral centers, leading to stereoisomers. For instance, if a substituent were added to the carbon atom of the acetic acid moiety (C2) or the ethylamino chain, the resulting derivative would be chiral.

The synthesis of such chiral derivatives would require stereoselective methods to obtain enantiomerically pure or enriched products. Asymmetric synthesis strategies are crucial in medicinal chemistry and materials science where the specific stereochemistry of a molecule can dictate its biological activity or physical properties. nih.gov Common approaches to chiral synthesis include the use of chiral catalysts, chiral auxiliaries, or starting from a chiral pool of natural products. researchgate.netmdpi.com While specific chiral syntheses for derivatives of this compound are not extensively documented, the principles of asymmetric synthesis would be applicable. nih.gov

Conformational Preferences and Energy Landscapes of this compound

Computational chemistry methods, such as molecular mechanics and quantum chemical calculations, can be used to explore the potential energy landscape of the molecule. These studies can identify the low-energy conformers and the transition states connecting them. Intramolecular hydrogen bonding between the amino group and the carboxylic acid group, or between the amino group and the sulfur atom, could play a significant role in stabilizing certain conformations. The solvent environment would also influence the conformational equilibrium.

Understanding the conformational preferences is important as it can affect the molecule's ability to interact with biological targets or to self-assemble into larger structures.

Synthetic Methodologies and Chemical Derivatization Strategies for 2 Amino Ethylsulfanyl Acetic Acid

Established Synthetic Routes to (2-Amino-ethylsulfanyl)-acetic acid

The synthesis of this compound is primarily achieved through straightforward and well-established chemical reactions.

Thiol-Alkylation Reactions in the Formation of the Thioether Linkage

The most common and direct method for synthesizing this compound involves the S-alkylation of cysteamine (B1669678) with a haloacetic acid, typically chloroacetic acid or bromoacetic acid. This reaction, a classic example of nucleophilic substitution, forms the stable thioether bond that characterizes the molecule.

The reaction is generally performed in an aqueous or alcoholic medium under basic conditions. The base, often an alkali metal hydroxide (B78521) like sodium hydroxide, serves to deprotonate the thiol group of cysteamine, forming a highly nucleophilic thiolate anion. This anion then readily attacks the electrophilic carbon of the haloacetic acid, displacing the halide and forming the S-C bond. The reaction proceeds efficiently, often at room temperature or with gentle heating, to yield the desired product.

A typical procedure involves dissolving cysteamine hydrochloride and sodium chloroacetate (B1199739) in water, followed by the careful addition of a sodium hydroxide solution to raise the pH, initiating the reaction. After a set reaction period, the product can be isolated by adjusting the pH to its isoelectric point, causing it to precipitate out of the solution.

| Reactants | Reagents/Solvents | Key Conditions | Outcome |

| Cysteamine | Chloroacetic acid, Sodium Hydroxide, Water | Basic pH, Room Temperature | Formation of thioether linkage |

| Cysteamine Hydrochloride | Sodium Chloroacetate, Sodium Hydroxide, Water | pH adjustment | High-yield synthesis of this compound |

Modification of Precursor Amino Acids

While direct thiol-alkylation is the most prevalent route, modification of existing amino acids like cysteine can also be considered, though it is a less direct approach for this specific compound. Methodologies exist to modify the cysteine thiol group through S-alkylation reactions to prepare various building blocks for peptide synthesis. nih.gov These strategies involve reacting the free thiol of a cysteine derivative with an appropriate alkylating agent. nih.gov For the synthesis of this compound, this would conceptually involve a multi-step process starting from cysteine, which is structurally more complex than the direct alkylation of cysteamine.

Stereoselective Approaches to this compound Analogues

This compound itself is an achiral molecule. However, stereoselective synthesis becomes critical when preparing its chiral analogues, which may have applications in areas like medicinal chemistry or asymmetric catalysis. The introduction of chirality can occur at the carbon atom bearing the amino and carboxyl groups or at a position on the ethylamino side chain.

For instance, nickel-catalyzed enantioconvergent cross-coupling reactions have been developed for the asymmetric synthesis of unnatural α-amino acids. caltech.edu This approach utilizes racemic α-halo-α-amino acid derivatives and couples them with organozinc reagents in the presence of a chiral nickel catalyst. caltech.edu Such a strategy could be adapted to synthesize chiral analogues of this compound by using a suitably substituted racemic α-halide and an organozinc reagent containing the thioether moiety. The choice of the chiral ligand is crucial for achieving high enantioselectivity.

| Strategy | Key Features | Potential Application |

| Nickel-Catalyzed Cross-Coupling | Enantioconvergent, uses racemic precursors, chiral ligand controls stereochemistry. caltech.edu | Synthesis of α-substituted chiral analogues. |

| Asymmetric Strecker Synthesis | Use of a chiral amine or catalyst to introduce stereochemistry during the formation of the α-aminonitrile intermediate. | Synthesis of α-substituted chiral analogues. |

Functional Group Interconversions of this compound

The bifunctional nature of this compound, possessing both a primary amine and a carboxylic acid, allows for a wide range of chemical modifications for research applications.

Carboxylic Acid Derivatization (e.g., Amide, Ester Formation for Research Applications)

The carboxylic acid group is a prime site for derivatization to generate esters and amides. These derivatives are often synthesized to modify the compound's physicochemical properties or to attach it to other molecules or solid supports.

Esterification can be achieved through standard methods such as Fischer esterification, which involves reacting the acid with an alcohol in the presence of a strong acid catalyst.

Amide bond formation is commonly performed using coupling agents to activate the carboxylic acid. nih.gov Reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are widely used under mild, aqueous conditions to facilitate the reaction between the carboxylic acid and a primary or secondary amine. nih.gov This method is valuable for creating a diverse library of amide derivatives for various research purposes. nih.gov

| Derivatization | Common Reagents | Purpose |

| Esterification | Alcohol (e.g., Methanol, Ethanol), Acid Catalyst (e.g., H₂SO₄) | Increase lipophilicity, create pro-drugs, temporary protecting group. |

| Amide Formation | Amine, Coupling Agent (e.g., EDC, DCC), Base | Attach to peptides, link to reporter groups, modify biological activity. |

Amine Group Functionalization (e.g., Acylation, Alkylation)

The primary amine group provides another handle for chemical modification through reactions like acylation and alkylation.

Acylation involves the reaction of the amine with an acylating agent, such as an acid chloride or anhydride (B1165640), typically in the presence of a base to neutralize the acid byproduct. This reaction forms an amide bond and is useful for introducing a variety of acyl groups. A particularly important acylation is the introduction of the fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is standard in solid-phase peptide synthesis. google.comgoogle.com

Alkylation of the amine can be achieved using alkyl halides. However, this reaction can be challenging to control as it can lead to a mixture of mono-, di-, and even tri-alkylated products. Reductive amination, reacting the amine with an aldehyde or ketone in the presence of a reducing agent, offers a more controlled method for mono-alkylation.

Silylation is another common derivatization technique for amines, especially for analytical purposes like gas chromatography-mass spectrometry (GC-MS). sigmaaldrich.com Reagents such as N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) react with the active hydrogen on the amine group to form more volatile and thermally stable TBDMS derivatives. sigmaaldrich.com

| Derivatization | Common Reagents | Outcome |

| Acylation | Acid Chloride, Acid Anhydride, Fmoc-Cl | Formation of an amide bond, introduction of protecting groups. google.comgoogle.com |

| Reductive Amination | Aldehyde/Ketone, Reducing Agent (e.g., NaBH₃CN) | Controlled mono-alkylation of the amine. |

| Silylation | MTBSTFA | Formation of TBDMS derivatives for GC-MS analysis. sigmaaldrich.com |

Oxidation and Reduction Chemistry of the Thioether Moiety

The thioether group within this compound represents a key site for synthetic modification, allowing for the generation of derivatives with altered physicochemical properties. The sulfur atom can readily undergo oxidation to form sulfoxides and sulfones, and these oxidized species can, in turn, be reduced back to the parent thioether. The selective control of these redox transformations in the presence of the amino and carboxylic acid functionalities is a critical aspect of the synthetic chemistry of this compound.

Oxidation of the Thioether

The oxidation of the thioether in this compound to its corresponding sulfoxide (B87167), (2-Sulfinylethylsulfanyl)-acetic acid, can be achieved using various oxidizing agents. The challenge in this transformation lies in achieving selectivity, preventing over-oxidation to the sulfone, and avoiding unwanted reactions with the amino and carboxyl groups.

One of the most common and effective reagents for this purpose is hydrogen peroxide (H₂O₂). Research on the closely related compound, S-(2-carboxyethyl)-L-cysteine, has demonstrated a successful method for sulfoxide synthesis using H₂O₂. mdpi.com In a typical procedure, the parent thioether is dissolved in an aqueous solution of sodium bicarbonate and cooled. Cold hydrogen peroxide is then added, and the reaction is stirred at a low temperature (e.g., 4°C) for several days. mdpi.com This method is advantageous as it proceeds under relatively mild conditions, minimizing the risk of side reactions. The reaction results in the formation of two diastereomers of the sulfoxide in an approximate 1:1 ratio. mdpi.com

The general reaction can be depicted as follows:

HS-CH₂-CH₂-NH-CH₂-COOH + H₂O₂ → O=S(H)-CH₂-CH₂-NH-CH₂-COOH + H₂O

Studies on other amino acid thioethers have also explored various oxidizing systems. For instance, the oxidation of methionine residues in peptides and proteins to methionine sulfoxide can be accomplished with an aqueous solution of dimethyl sulfoxide (Me₂SO) and hydrochloric acid (HCl). nih.gov However, the strong acidic conditions might not be ideal for all applications involving this compound.

Another approach involves the use of ammonium (B1175870) persulfate in aqueous conditions, which has been shown to be effective for the selective oxidation of sulfides containing multiple functionalities to their corresponding sulfoxides. dtu.dk The use of metal-free quinoid catalysts with oxygen as the oxidant has also been reported for the chemoselective oxidation of thioethers to sulfoxides at room temperature. mdpi.com

The choice of oxidizing agent and reaction conditions allows for the controlled synthesis of the sulfoxide derivative. The progress of the reaction can be monitored by techniques such as chromatography to ensure the desired product is obtained. mdpi.com

Reduction of the Sulfoxide

The reduction of the sulfoxide derivative, (2-Sulfinylethylsulfanyl)-acetic acid, back to the parent thioether, this compound, is a crucial reverse transformation. This reduction needs to be chemoselective, leaving the carboxylic acid and amino groups intact.

A variety of reagents and methods have been developed for the deoxygenation of sulfoxides that are compatible with sensitive functional groups. One effective system involves the use of triflic anhydride in combination with potassium iodide in a solvent like acetonitrile (B52724) at room temperature. This method is known to be chemoselective and tolerates functional groups such as carboxylic acids. organic-chemistry.org

Another widely used reagent is sodium borohydride (B1222165) in the presence of iodine in an anhydrous solvent like tetrahydrofuran (B95107) (THF). This system has been shown to convert various sulfoxides to their corresponding thioethers in excellent yields and demonstrates chemoselectivity in the presence of esters and nitriles, suggesting its compatibility with the carboxylic acid group in the target molecule. organic-chemistry.org

The general reaction for the reduction can be represented as:

O=S(H)-CH₂-CH₂-NH-CH₂-COOH + [Reducing Agent] → HS-CH₂-CH₂-NH-CH₂-COOH

Furthermore, a dichlorodioxomolybdenum(VI)-catalyzed oxotransfer reaction using a stoichiometric reductant like tris(phenoxy)phosphine has been reported for the chemoselective deoxygenation of sulfoxides. organic-chemistry.org The use of 3-mercaptopropionic acid as a reducing agent with a catalytic amount of N-bromosuccinimide (NBS) or iodine in acetonitrile is another mild method that has been successfully applied to the reduction of various alkyl and aryl sulfoxides. organic-chemistry.org

In the context of peptides and proteins, the reduction of methionine sulfoxide back to methionine can be achieved by incubation with dimethyl sulfide (B99878) and HCl under relatively anhydrous conditions. nih.gov While effective, the acidic nature of this system requires careful consideration for substrates like this compound.

The selection of the appropriate reducing agent and conditions is paramount to ensure the efficient and clean conversion of the sulfoxide back to the thioether without affecting the other functional moieties of the molecule.

Chemical Reactivity and Mechanistic Investigations of 2 Amino Ethylsulfanyl Acetic Acid

Reactivity of the Carboxylic Acid Functionality

The carboxylic acid group (-COOH) in (2-Amino-ethylsulfanyl)-acetic acid is a primary site for a variety of chemical reactions typical of this functional group. wikipedia.org

Acid-Base Reactions: Like other carboxylic acids, it can donate a proton to a base to form a carboxylate salt. wikipedia.org This acidic nature is fundamental to its behavior in biological systems and its role in various chemical reactions.

Esterification: The carboxylic acid can react with alcohols in the presence of an acid catalyst to form esters. libretexts.org This Fischer esterification is an equilibrium process. wikipedia.org The use of diazomethane (B1218177) provides an alternative route to methyl esters, often with high yields. wikipedia.org

Amide Formation: Reaction with ammonia (B1221849) or primary and secondary amines leads to the formation of primary, secondary, or tertiary amides, respectively. pressbooks.pub This reaction is often facilitated by activating agents like dicyclohexylcarbodiimide (B1669883) (DCC), which converts the carboxylic acid into a better leaving group, enabling nucleophilic attack by the amine. libretexts.orgopenstax.org This method is crucial in peptide synthesis. openstax.org

Reduction: The carboxylic acid group can be reduced to a primary alcohol. youtube.com

Conversion to Acyl Halides: Treatment with reagents like thionyl chloride (SOCl₂) converts the carboxylic acid into a more reactive acyl chloride. libretexts.orgopenstax.org This proceeds through a chlorosulfite intermediate, which is a better leaving group. openstax.org

Interactive Data Table: Common Reactions of the Carboxylic Acid Group

| Reaction Type | Reagent(s) | Product | Key Features |

| Acid-Base Reaction | Base (e.g., NaOH) | Carboxylate Salt | Proton transfer |

| Fischer Esterification | Alcohol, Acid Catalyst | Ester | Equilibrium reaction |

| Amide Formation | Amine, DCC | Amide | Requires activation of the carboxylic acid |

| Reduction | Strong reducing agent | Primary Alcohol | |

| Acyl Halide Formation | Thionyl chloride (SOCl₂) | Acyl Chloride | Increases reactivity |

Reactivity of the Primary Amine Functionality

The primary amine group (-NH₂) imparts basic and nucleophilic properties to this compound, enabling a different set of chemical transformations.

N-Alkylation: The primary amine can react with alkyl halides, though this can lead to multiple alkylations. researchgate.net

Amide Formation (as the nucleophile): The amine group can act as a nucleophile, attacking activated carboxylic acids or acyl halides to form amide bonds. researchgate.net

Reductive Amination: Primary amines can be synthesized from alcohols via reductive amination over heterogeneous catalysts. mdpi.com This process involves the initial dehydrogenation of the alcohol to a carbonyl compound, which then reacts with ammonia to form an imine, followed by hydrogenation. mdpi.com

Reaction with Carbonyl Compounds: The primary amine can react with aldehydes and ketones to form imines (Schiff bases).

Mechanisms of Thioether Bond Transformations (e.g., Oxidation, Cleavage)

The thioether linkage (-S-) is susceptible to oxidation and cleavage reactions, which are significant in both chemical synthesis and biological processes.

Oxidation: The sulfur atom in the thioether can be oxidized to a sulfoxide (B87167) and further to a sulfone. This transformation is a key step in the synthesis of certain compounds.

Cleavage: The thioether bond can be cleaved under specific conditions. For instance, radical S-adenosylmethionine (SAM) enzymes can catalyze the cleavage of thioether bonds in the biosynthesis of various natural products. nih.gov The mechanism often involves the generation of a highly reactive 5'-deoxyadenosyl radical which initiates the reaction. nih.gov In some enzymatic reactions, an iron-sulfur cluster participates in the sulfur insertion or transfer. nih.gov

Solvolysis: Similar to other organophosphorus compounds, the P-S bond in certain derivatives can undergo solvolysis, for example, with strong nucleophiles like hydroxide (B78521) or hydroperoxide anions. wikipedia.org

Intramolecular Cyclization and Ring-Forming Reactions Involving this compound

The presence of multiple reactive functional groups within the same molecule allows for intramolecular reactions, leading to the formation of cyclic structures.

The interplay between the amine and carboxylic acid functionalities can lead to the formation of lactams (cyclic amides) under appropriate conditions. For instance, heating an ammonium (B1175870) carboxylate salt can drive off water to form an amide. libretexts.org Similarly, intramolecular cyclization of amino acid derivatives can be catalyzed by various reagents to form heterocyclic structures like oxazinanones. frontiersin.orgresearchgate.net The mechanism can involve the protonation of a diazo group, followed by intramolecular nucleophilic attack by the carboxyl group. frontiersin.org

Ligand Binding Properties and Metal Ion Chelation Chemistry

The combination of the amine, thioether, and carboxylic acid groups makes this compound an excellent chelating agent for various metal ions. nih.gov Chelation is the formation of two or more separate coordinate bonds between a polydentate ligand and a single central metal atom. mdpi.com

The nitrogen of the amine, the sulfur of the thioether, and the oxygens of the carboxylate can all act as donor atoms, allowing the molecule to bind to a metal ion in a multidentate fashion, forming stable complexes. The ability to form stable complexes with metal ions is a key feature of many biologically important molecules and has applications in areas such as medicine and materials science. researchgate.netnih.govmdpi.com For example, amino acids are widely used for the extraction of heavy metals. mdpi.com The specific coordination chemistry will depend on the metal ion involved, its preferred coordination number, and geometry.

Interactive Data Table: Potential Metal Chelation

| Functional Group | Donor Atom | Potential Metal Ion Interactions |

| Primary Amine | Nitrogen | Coordination bond formation |

| Thioether | Sulfur | Coordination bond formation |

| Carboxylic Acid/Carboxylate | Oxygen | Coordination bond formation |

Theoretical and Computational Chemistry Studies of 2 Amino Ethylsulfanyl Acetic Acid

Quantum Chemical Calculations of Molecular Structure and Electronic Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for determining the optimized molecular geometry and electronic properties of (2-Amino-ethylsulfanyl)-acetic acid. These calculations provide insights into bond lengths, bond angles, and dihedral angles, defining the molecule's three-dimensional structure.

The presence of both an acidic carboxylic group and a basic amino group suggests that the molecule is likely to exist as a zwitterion in the gas phase and in polar solvents. Computational models can predict the relative stability of the neutral and zwitterionic forms. The electronic properties, such as the distribution of electron density, molecular electrostatic potential (MEP), and frontier molecular orbitals (HOMO and LUMO), are crucial for understanding the molecule's reactivity.

The MEP map visually represents the regions of positive and negative electrostatic potential on the molecule's surface. For this compound, the MEP would likely show a negative potential (red and yellow) around the carboxylate oxygen atoms and a positive potential (blue) around the ammonium (B1175870) group in its zwitterionic form. These features indicate the sites susceptible to electrophilic and nucleophilic attack, respectively.

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental electronic parameters. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity. For this compound, the HOMO is expected to be localized on the electron-rich sulfur atom and the carboxylate group, while the LUMO is likely centered on the electron-deficient regions.

Table 1: Calculated Geometric Parameters of this compound (Zwitterionic Form) using DFT

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C-S | 1.85 Å |

| S-C | 1.83 Å | |

| C-N | 1.49 Å | |

| C=O | 1.26 Å | |

| C-O | 1.26 Å | |

| Bond Angle | C-S-C | 101.5° |

| S-C-C | 114.2° | |

| H-N-H | 109.5° |

Note: These are illustrative values and the actual optimized geometry would depend on the level of theory and basis set used in the calculation.

Prediction of Spectroscopic Parameters

Computational chemistry enables the prediction of various spectroscopic parameters, which can be compared with experimental data to validate the calculated structure and properties.

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can be calculated using methods like Gauge-Independent Atomic Orbital (GIAO). These calculations, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can aid in the assignment of experimental NMR spectra. The predicted chemical shifts are sensitive to the molecule's conformation and electronic environment.

IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be computed from the second derivatives of the energy with respect to the atomic coordinates. The calculated infrared (IR) spectrum can be used to identify the characteristic vibrational modes of the functional groups present in this compound, such as the N-H stretches of the amino group, the C=O stretch of the carboxylic acid, and the C-S stretches of the thioether linkage.

Mass Spectrometry: Computational methods can help in predicting the fragmentation pathways of the molecule in a mass spectrometer. By calculating the energies of the parent ion and various possible fragment ions, the most likely fragmentation patterns can be identified, aiding in the interpretation of the experimental mass spectrum.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Parameter | Predicted Value/Region | Assignment |

|---|---|---|---|

| ¹H NMR | Chemical Shift (δ) | 2.5 - 3.0 ppm | -CH₂-S- |

| Chemical Shift (δ) | 3.0 - 3.5 ppm | -CH₂-N- | |

| Chemical Shift (δ) | 3.2 - 3.8 ppm | -S-CH₂-COOH | |

| ¹³C NMR | Chemical Shift (δ) | 30 - 40 ppm | -CH₂-S- |

| Chemical Shift (δ) | 40 - 50 ppm | -CH₂-N- | |

| Chemical Shift (δ) | 35 - 45 ppm | -S-CH₂-COOH | |

| Chemical Shift (δ) | 170 - 180 ppm | -COOH | |

| IR | Vibrational Frequency (cm⁻¹) | 3000 - 3300 | N-H stretch (broad) |

| Vibrational Frequency (cm⁻¹) | 1580 - 1650 | C=O stretch (asymmetric) | |

| Vibrational Frequency (cm⁻¹) | 1300 - 1420 | C=O stretch (symmetric) |

Note: These are typical ranges and the exact values would be obtained from specific calculations.

Conformational Analysis and Potential Energy Surface Mapping

Due to the presence of several single bonds, this compound can adopt numerous conformations. Conformational analysis is crucial for understanding its biological activity and physical properties. The potential energy surface (PES) of the molecule can be mapped by systematically varying the key dihedral angles and calculating the corresponding energy at each point, often using DFT methods.

The most stable conformers correspond to the minima on the PES. The relative energies of these conformers determine their population at a given temperature according to the Boltzmann distribution. Intramolecular hydrogen bonding between the ammonium and carboxylate groups is expected to play a significant role in stabilizing certain conformations.

Molecular Dynamics Simulations and Solvation Effects

Molecular Dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time, taking into account temperature and the presence of a solvent. For this compound, MD simulations in an explicit solvent like water are essential to understand how the molecule interacts with its environment.

These simulations can reveal:

Solvation Structure: The arrangement of water molecules around the solute, particularly around the charged amino and carboxylate groups.

Conformational Dynamics: The transitions between different conformations in solution.

Transport Properties: Diffusion coefficients can be calculated, providing insight into the molecule's mobility in solution.

The choice of force field is critical for the accuracy of MD simulations. For a molecule like this compound, a force field that accurately describes the interactions of the amino, carboxyl, and thioether groups is necessary.

Reaction Mechanism Elucidation Through Computational Methods

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions involving this compound. For instance, its role in biochemical pathways or its synthesis can be studied. By calculating the structures and energies of reactants, transition states, and products, the reaction pathway and the activation energy barrier can be determined.

For example, the mechanism of its oxidation at the sulfur atom or its condensation reactions at the amino or carboxyl group could be elucidated. Quantum mechanical/molecular mechanical (QM/MM) methods can be employed to study its reactions in an enzymatic environment, where the active site is treated with a high level of quantum mechanics and the rest of the protein with a more computationally efficient molecular mechanics force field.

Biochemical Roles and Metabolic Investigations of 2 Amino Ethylsulfanyl Acetic Acid in Research Models

Occurrence and Formation of (2-Amino-ethylsulfanyl)-acetic acid as a Metabolite in Biological Pathways

This compound, more commonly known as S-carboxymethyl-L-cysteine (SCMC), is recognized not as a direct product of primary metabolic pathways but rather as a metabolite of cysteine. nih.govnih.gov Its formation can occur endogenously through the reaction of cysteine with α-dicarbonyl compounds like glyoxal (B1671930), which can be elevated in conditions of chronic hyperglycemia. nih.gov

Derivation from Acryloyl-CoA and Related Metabolic Precursors

While direct derivation from acryloyl-CoA is not the primary described route for SCMC formation, related mechanisms involving the Michael addition of cysteine to reactive intermediates are fundamental in biological systems. The formation of SCMC from glyoxal involves the nucleophilic attack of the cysteine thiol group on the aldehyde, leading to a stable S-(carboxymethyl)cysteine product. nih.gov This reaction highlights the role of cysteine in detoxifying reactive electrophiles.

Role in Amino Acid Catabolism and Intermediary Metabolism Studies

The metabolism of S-carboxymethyl-L-cysteine has been investigated in humans, revealing a complex pattern of biotransformation. nih.govnih.gov Following administration, the majority of the compound is excreted in the urine within the first 24 hours. nih.gov Metabolic studies using radiolabeled SCMC have shown that it is degraded to some extent, with the sulfur atom being converted to inorganic sulfate (B86663) and the carbon backbone contributing to the formation of urea. nih.gov

The metabolic profile of SCMC shows a temporal progression of metabolite excretion. The parent compound is excreted first, followed by metabolites that require a single chemical modification (peaking 1-4 hours post-administration), and finally, metabolites resulting from more extensive metabolic processing appear later (4-8 hours post-administration). nih.gov This suggests a stepwise degradation process.

Table 1: Metabolic Fate of Radiolabeled S-Carboxymethyl-L-cysteine (SCMC) in Humans nih.gov

| Radiolabel | Major Excretion Route | Key Metabolites |

| ¹⁴C-SCMC | Urine | [¹⁴C]Urea |

| ³⁵S-SCMC | Urine | Inorganic [³⁵S]Sulfate |

Enzymatic Transformations and Degradation Pathways of this compound in vitro

In vitro studies have shed light on the enzymatic processes involved in the metabolism of S-carboxymethyl-L-cysteine. One of the primary metabolic transformations is sulfoxidation. researchgate.net This reaction is catalyzed by hepatic enzymes, with phenylalanine 4-monooxygenase identified as playing a significant role in the oxidation of SCMC. sigmaaldrich.com The product of this reaction is S-carboxymethyl-L-cysteine sulfoxide (B87167) (CMCO). researchgate.netnih.gov

Further in vitro investigations using beagle hepatic cytosol have confirmed the formation of sulfoxide derivatives from SCMC and its N-acetylated form. researchgate.net These studies also determined enzyme kinetic parameters, indicating that S-carboxymethyl-l-cysteine had the highest clearance among the tested substrates. researchgate.net

Interactions of this compound with Enzymes and Substrate Specificity Studies in vitro

The interaction of S-carboxymethyl-L-cysteine with enzymes is primarily centered on its role as a substrate for oxidative enzymes. Studies with hepatic cytosolic fractions have demonstrated the S-oxygenation of SCMC. researchgate.net The enzyme phenylalanine 4-monooxygenase has been shown to be involved in this process, highlighting a degree of substrate promiscuity for this enzyme. sigmaaldrich.com The formation of S-carboxymethyl-L-cysteine sulfoxide is a key metabolic step, and in vitro models have been crucial in elucidating this pathway. nih.gov

Utilization of this compound as a Research Probe in Cellular and Model Organism Studies

S-carboxymethyl-L-cysteine has been utilized in various in vitro models to investigate its biological activities, particularly its antioxidant and cytoprotective effects. In cellular models of Parkinson's disease, SCMC has been shown to protect against oxidative stress and mitochondrial impairment. nih.govmdpi.com These studies suggest that SCMC acts as a free radical scavenger, with the sulfide (B99878) group being the active component. mdpi.com

Furthermore, in human alveolar and bronchial epithelial cells, SCMC and its metabolite, CMCO, have demonstrated the ability to mitigate the effects of oxidative stress and pro-inflammatory stimuli. nih.gov These findings from cellular studies underscore the potential of SCMC as a modulator of cellular redox status and inflammatory responses.

Table 2: In Vitro Research Applications of S-Carboxymethyl-L-cysteine (SCMC)

| Research Area | Model System | Observed Effects |

| Neuroprotection | In vitro model of Parkinson's Disease | Protection against oxidative stress and mitochondrial dysfunction nih.govmdpi.com |

| Anti-inflammatory | Human alveolar and bronchial epithelial cells | Mitigation of oxidative stress and pro-inflammatory responses nih.gov |

| Antioxidant | DNA degradation assay | Protection of DNA from oxidative damage nih.gov |

Analogues of this compound in Peptide Chemistry and Natural Products Research (e.g., Lanthionine-related motifs)

While direct analogues of this compound are not extensively documented in peptide chemistry, the structurally related thioether-containing amino acid, lanthionine (B1674491), is a key component of a class of peptide antibiotics known as lantibiotics. mdpi.com Lanthionine is formed from the condensation of two cysteine molecules or a cysteine and a serine residue, a reaction that can be catalyzed by enzymes such as cystathionine-β-synthase. mdpi.comoup.com

The thioether bridge in lanthionine provides structural constraints that are crucial for the biological activity of lantibiotics. Research in this area involves the synthesis of lanthionine-containing peptides to study structure-activity relationships and to develop novel therapeutic agents. wikipedia.org The study of lanthionine and its derivatives provides a framework for understanding how thioether linkages can be incorporated into peptides to confer specific biological functions.

Furthermore, the chemical modification of cysteine residues in peptides to create S-carboxymethylated cysteine is a common technique in protein chemistry. This modification is used to cap cysteine residues, preventing the formation of disulfide bonds and facilitating protein digestion and analysis. ionsource.com This application highlights the utility of the S-carboxymethyl group in modulating peptide structure and reactivity.

Advanced Analytical Methodologies for the Research Oriented Characterization of 2 Amino Ethylsulfanyl Acetic Acid

Chromatographic Separation Techniques for Complex Biological and Chemical Matrices (e.g., HPLC-MS, GC-MS)

Chromatographic methods are fundamental for the separation and analysis of (2-Amino-ethylsulfanyl)-acetic acid, also known as S-Carboxymethyl-L-cysteine (SCMC), from intricate matrices such as plasma, urine, and pharmaceutical formulations. High-Performance Liquid Chromatography (HPLC) coupled with various detectors is a cornerstone technique in this regard.

For the analysis of SCMC and its metabolites in biological fluids, pre-column derivatization with fluorescent labels like 9-fluorenylmethyloxycarbonyl chloride (FMOC) is a common strategy to enhance detection sensitivity. nih.gov This approach allows for the conversion of amino groups into fluorescent derivatives, which can then be readily detected. nih.gov A double derivatization method, using both a fluorescent tag for the amino group and another for the carboxylic acid group, enables the simultaneous analysis of a broader range of metabolites in a single chromatographic run. nih.gov

Reversed-phase HPLC is a frequently employed separation mode. nih.govnih.gov For instance, a method for determining SCMC in syrup preparations utilizes a C18 Inersil column with a mobile phase of acetonitrile (B52724) and sodium dihydrogenphosphate buffer (pH 2.0), with UV detection at 240 nm. nih.gov This method demonstrated excellent linearity and precision. nih.gov

Hydrophilic Interaction Liquid Chromatography (HILIC) presents an alternative for highly polar compounds like SCMC that are not well-retained on traditional reversed-phase columns. sielc.com Mixed-mode chromatography, combining HILIC and ion-exchange mechanisms, allows for the effective separation of SCMC and other polar analytes. sielc.comthermofisher.comhelixchrom.com

Gas Chromatography-Mass Spectrometry (GC-MS) can also be utilized, often requiring derivatization to increase the volatility of the analyte. While less common than HPLC for this specific compound, it remains a viable option for certain research applications.

The following table summarizes typical HPLC conditions for the analysis of this compound:

| Parameter | HPLC Method 1 | HPLC Method 2 |

| Column | C18 Inersil | Mixed-Mode (e.g., Obelisc N) |

| Mobile Phase | Acetonitrile-10 mM Sodium Dihydrogenphosphate buffer, pH 2.0 (1:99, v/v) nih.gov | Acetonitrile/ultrapure water (18/82, v/v) + 10 mM TFA thermofisher.com |

| Flow Rate | 1.5 ml/min nih.gov | Not Specified |

| Detection | UV at 240 nm nih.gov | Charged Aerosol Detection (CAD) thermofisher.com |

| Application | Quantification in syrup preparations nih.gov | Impurity profiling thermofisher.com |

High-Resolution Mass Spectrometry for Structural Elucidation and Quantitative Analysis in Research

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the definitive identification and precise quantification of this compound. Its ability to provide accurate mass measurements allows for the determination of the elemental composition of the molecule and its fragments, which is crucial for structural elucidation.

Liquid Chromatography coupled with Mass Spectrometry (LC-MS), particularly with electrospray ionization (ESI), is a powerful technique for analyzing SCMC in complex mixtures. nih.govnih.gov For quantitative bioanalysis in human plasma, a method using high-performance ion-exchange liquid chromatography coupled with atmospheric pressure ionization (API) mass spectrometry has been developed. nih.gov This method, operating in the selected-ion monitoring (SIM) mode, offers high specificity and a low limit of quantification without the need for derivatization. nih.gov

Fourier Transform Mass Spectrometry (FTMS) provides exceptionally high resolution and mass accuracy, enabling the confident identification of SCMC and its metabolites. nih.gov In a study analyzing cysteine and related compounds in human plasma, LC-FTMS was used to obtain accurate mass measurements, with MS/MS performed in an ion trap for structural confirmation. nih.gov

Tandem mass spectrometry (MS/MS) is critical for structural confirmation and for developing highly selective quantitative assays. nih.govmassbank.euufz.de In Multiple Reaction Monitoring (MRM) mode, specific precursor-to-product ion transitions are monitored, significantly enhancing selectivity and sensitivity. nih.gov For instance, a bioanalytical method for carbocisteine (B549337) (the racemic form of SCMC) in human plasma utilized the MRM transition of m/z 180.0 > 89.0 for the analyte. nih.gov

The exact mass of the protonated molecule [M+H]+ of this compound is 179.02523. massbank.euufz.de High-resolution mass spectrometers can measure this mass with high accuracy, distinguishing it from other compounds with the same nominal mass.

Below is a table of observed mass spectral data for this compound:

| Ionization Mode | Precursor Ion (m/z) | Collision Energy (CE) | Product Ions (m/z) | Reference |

| ESI-QQ (MS2) | [M+H]+ | 30 V | 134, 88, 74, 60 | massbank.eu |

| ESI-QQ (MS2) | [M+H]+ | 50 V | 134, 88, 74, 60 | ufz.de |

| LC-MS/MS (MRM) | 180.0 | Not Specified | 89.0 | nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Mechanistic Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the chemical structure and dynamics of this compound. Both ¹H and ¹³C NMR are routinely used for its characterization.

¹H NMR spectra provide information on the number and connectivity of hydrogen atoms in the molecule. For L-cysteine, a related compound, the chemical shifts of the protons are well-documented and can be used as a reference. rsc.orghmdb.cachemicalbook.com The synthesis of isotopically labeled analogues (e.g., with ²H and ¹³C) of SCMC and its metabolites has been instrumental in the unambiguous assignment of signals in their ¹³C-NMR spectra and for studying their stability under physiological conditions. nih.gov

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in SCMC have been assigned through various studies, including those using isotopically labeled compounds. nih.gov

NMR is also a valuable tool for studying reaction mechanisms and kinetics. For example, ¹H NMR has been used to follow the formation of thiazolidine (B150603) derivatives from the reaction of L-cysteine with aldehydes at different pH values. rsc.org Such studies can provide insights into the reactivity of the thiol and amino groups present in cysteine and its derivatives.

The following table shows representative ¹H NMR spectral data for L-cysteine, a closely related compound, which can serve as a basis for interpreting the spectra of this compound.

| Nucleus | Chemical Shift (ppm) | Multiplicity | Solvent | Reference |

| ¹H | ~4.35 | t | D₂O | chemicalbook.com |

| ¹H | ~3.15 | d | D₂O | chemicalbook.com |

Note: Chemical shifts are highly dependent on the solvent and pH.

Electrochemical Methods for Detection and Quantification in Research Samples

Electrochemical methods offer a sensitive, rapid, and cost-effective approach for the detection and quantification of this compound, primarily by targeting the electroactive thiol group of its parent compound, L-cysteine. While direct electrochemical methods for SCMC are less common, the techniques developed for L-cysteine are highly relevant and adaptable.

Cyclic Voltammetry (CV) is a fundamental electrochemical technique used to study the redox behavior of molecules. For L-cysteine, various modified electrodes have been developed to enhance the electrochemical signal and lower the detection limit. These include glassy carbon electrodes (GCE) modified with nanomaterials such as palladium nanoparticles on MXene (Pd@Ti₃C₂Tₓ) rsc.org, iron phthalocyanine/nitrogen-doped graphene xmu.edu.cn, and cobalt(II)/aluminum(III) layered double hydroxides nih.gov.

These modified electrodes exhibit excellent electrocatalytic activity towards the oxidation of L-cysteine, resulting in high sensitivity and selectivity. rsc.orgxmu.edu.cnnih.gov For instance, the Pd@Ti₃C₂Tₓ/GCE sensor showed a detection limit of 0.14 µM for L-cysteine. rsc.org Similarly, a sensor based on a cobalt(II)/aluminum(III) layered double hydroxide (B78521) modified pencil graphite (B72142) electrode achieved a detection limit as low as 100 pM. nih.gov

Amperometric techniques are often used for quantitative analysis due to their high sensitivity and rapid response times. xmu.edu.cn These methods are particularly suitable for the development of biosensors.

The development of such electrochemical sensors provides a promising avenue for the simple and efficient analysis of SCMC in various research samples, potentially after a chemical or enzymatic conversion to release a detectable thiol-containing species.

Development of Bioanalytical Assays for Metabolic Pathway Research

Understanding the metabolic fate of this compound is crucial for elucidating its biological roles and mechanisms of action. The development of robust bioanalytical assays is a prerequisite for such research.

LC-MS/MS-based methods are the gold standard for metabolic studies due to their high sensitivity, selectivity, and ability to analyze complex biological matrices with minimal sample preparation. nih.govnih.gov A validated LC-MS/MS method for the quantification of carbocisteine in human plasma has been successfully applied to pharmacokinetic studies. nih.gov This method involves a simple protein precipitation step followed by rapid chromatographic separation and detection. nih.gov

The investigation of pharmacogenetic polymorphisms in the S-oxidation of SCMC in humans has been facilitated by advanced HPLC methods using pre-column derivatization. nih.gov These techniques allow for the separation and quantification of SCMC and its various metabolites in urine and plasma, providing insights into individual differences in drug metabolism. nih.gov

Enzymatic assays can also be employed to study specific metabolic pathways. For example, the oxidative metabolism of SCMC by enzymes like phenylalanine monooxygenase has been a subject of study. chemicalbook.com The development of enzymatic electrochemical biosensors, such as those for L-cysteine enpress-publisher.com, could be adapted to study enzymes involved in the metabolism of SCMC.

Future research in this area will likely focus on developing more comprehensive metabolomic approaches, utilizing high-resolution mass spectrometry and advanced data analysis techniques to simultaneously identify and quantify a wide range of metabolites related to the this compound pathway.

Future Research Trajectories and Emerging Applications of 2 Amino Ethylsulfanyl Acetic Acid

Development of Novel Functional Analogues for Mechanistic Probes

The structure of (2-Amino-ethylsulfanyl)-acetic acid is ripe for modification to create a new generation of molecular probes. By strategically functionalizing its core structure, researchers can design analogues to investigate complex biological processes with high precision.

Future research could focus on synthesizing derivatives where the amine or carboxyl groups are appended with reporter moieties. These could include:

Fluorescent Tags: Attaching fluorophores would allow for real-time tracking of the molecule's uptake, localization, and interaction within living cells.

Photo-crosslinkers: Incorporating photo-activatable groups would enable the covalent trapping of transient binding partners, helping to identify novel protein or nucleic acid interactions.

Isotopically Labeled Variants: Synthesizing analogues with stable isotopes (e.g., ¹³C, ¹⁵N, ³⁴S) would facilitate metabolic tracing studies using mass spectrometry and nuclear magnetic resonance (NMR), shedding light on its metabolic fate.

The synthesis of such analogues can be achieved through established methods in peptide and organic chemistry. nih.govmdpi.com For instance, solid-phase peptide synthesis (SPPS) techniques could be adapted to incorporate the this compound scaffold, followed by the chemical ligation of probes. acs.org Thiol-containing substrate analogues have proven effective as mechanistic probes for enzymes, suggesting that the thioether linkage in this compound could be exploited to study enzymes involved in sulfur metabolism. elsevierpure.com

Table 1: Potential Functional Analogues of this compound and Their Applications

| Analogue Type | Functional Group Example | Potential Research Application | Relevant Technique |

|---|---|---|---|

| Fluorescent Probe | Dansyl or Fluorescein Isothiocyanate (FITC) | Cellular uptake and subcellular localization studies | Confocal Microscopy, Flow Cytometry |

| Photo-affinity Probe | Benzophenone or Arylazide | Identification of interacting proteins or receptors | Photo-affinity Labeling, Mass Spectrometry |

| Isotopically Labeled Tracer | ¹³C, ¹⁵N, or ³⁴S enrichment | Metabolic pathway analysis and fluxomics | Mass Spectrometry, NMR Spectroscopy |

| Biotinylated Analogue | Biotin | Affinity purification of binding partners | Streptavidin-based Affinity Chromatography |

Integration into Supramolecular Chemistry and Advanced Material Science Research

The amphiphilic nature and multiple functional groups of this compound make it an attractive building block for supramolecular chemistry and materials science. nih.gov Amino acids and their derivatives are known to self-assemble into ordered nanostructures through non-covalent interactions, offering excellent biocompatibility and biodegradability. nih.gov

The thioether bond, in particular, offers unique properties for materials science. Thioethers are known to coordinate with metal surfaces, such as gold, which could be exploited for the development of functionalized nanoparticles or self-assembled monolayers (SAMs). nih.gov Future research could explore the self-assembly of this compound or its derivatives into:

Hydrogels: The ability to form hydrogen bonds and other non-covalent interactions could enable the formation of stimuli-responsive hydrogels for applications in drug delivery or tissue engineering.

Nanoparticles: Functionalized this compound could be used to coat nanoparticles, improving their biocompatibility and allowing for targeted delivery.

Metal-Organic Frameworks (MOFs): The carboxylic acid and amine groups can act as ligands for metal ions, potentially forming novel MOFs with tailored porosity and functionality for catalysis or gas storage.

The synthesis of polymers and porphyrazines incorporating thioether tethers has demonstrated the utility of this functional group in creating complex supramolecular structures. researchgate.netacs.org By exploring the self-assembly properties of this compound, new classes of biomaterials with unique chemical and physical properties could be developed.

Exploration of Untapped Biochemical Pathways and Interactions in vitro and in Model Systems

The structural similarity of this compound to endogenous sulfur-containing amino acids suggests it may interact with various biochemical pathways. nih.gov For example, it is an analogue of S-carboxymethylcysteine, a derivative of cysteine. The metabolism of sulfur-containing amino acids is complex and central to cellular redox homeostasis, detoxification, and the synthesis of important biomolecules like glutathione. omizzur.comresearchgate.net

Future in vitro studies could investigate:

Enzyme Inhibition/Substrate Potential: Screening this compound against enzymes involved in cysteine and methionine metabolism (e.g., cystathionine (B15957) β-synthase, cystathionine γ-lyase, methionine adenosyltransferase) could reveal it as a potential inhibitor or substrate.

Transporter Interaction: Its amino acid-like structure suggests it might be a substrate for amino acid transporters, a hypothesis that can be tested using cultured cells. nih.gov

Metabolic Fate: Using cell cultures (e.g., hepatocytes) or model organisms, the metabolic products of this compound could be identified. nih.govcystinosis.org It is plausible that it could be metabolized via pathways similar to those for cysteamine (B1669678) or other S-substituted cysteine derivatives. nih.govnih.gov

These studies would be the first step in understanding the compound's biological activity and could uncover novel points of intervention in metabolic pathways. In vitro and in vivo models, such as cultured HepG2 cells or zebrafish, could provide valuable insights into its potential biological effects and metabolism. mdpi.comacs.org

Computational Design and Prediction of Novel Derivatives with Tailored Research Properties

Computational chemistry offers a powerful toolkit for accelerating the development of novel molecular probes and materials. byu.edu By using in silico methods, researchers can design and screen virtual libraries of this compound derivatives, prioritizing the most promising candidates for synthesis and experimental validation.

Future computational research trajectories could include:

Quantitative Structure-Activity Relationship (QSAR) Studies: If a biological activity is identified, QSAR models can be built to correlate the structural features of various derivatives with their activity. This can guide the design of more potent or selective compounds. researchgate.netnih.govnih.gov Machine learning algorithms are increasingly being used to enhance the predictive power of QSAR models. acs.org

Molecular Docking: To investigate potential protein targets, derivatives of this compound can be docked into the binding sites of known enzymes or receptors. This can help predict binding affinity and mode of interaction, prioritizing targets for in vitro screening. mdpi.com

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the conformational dynamics of this compound and its derivatives, both in solution and when interacting with biological macromolecules or self-assembling into materials. nih.gov This can help understand the structural basis of their function.

Table 2: Hypothetical Workflow for Computational Design of this compound Derivatives

| Step | Computational Method | Objective | Expected Outcome |

|---|---|---|---|

| 1. Target Identification | Inverse Molecular Docking / Literature Survey | Identify potential protein targets based on structural homology. | A ranked list of potential biological targets. |

| 2. Virtual Library Generation | Combinatorial Chemistry Software | Create a diverse library of virtual derivatives by modifying the parent compound. | A set of several thousand virtual compound structures. |

| 3. Virtual Screening | Molecular Docking / Pharmacophore Modeling | Screen the virtual library against the identified protein targets. | A shortlist of "hit" compounds with high predicted binding affinity. |

| 4. Property Prediction | QSAR / ADMET Prediction Models | Predict physicochemical and pharmacokinetic properties of the hit compounds. | Selection of candidates with favorable drug-like or probe-like properties. |

| 5. Mechanistic Insight | Molecular Dynamics (MD) Simulations | Analyze the stability and dynamics of the compound-target complex. | Detailed understanding of the binding mechanism to guide further optimization. |

By integrating these computational approaches, the design-build-test-learn cycle for developing novel research tools from the this compound scaffold can be significantly streamlined, paving the way for new discoveries in biology and material science. nih.govacs.org

Q & A

Q. Q1. What are the standard synthetic routes for preparing (2-amino-ethylsulfanyl)-acetic acid, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves nucleophilic substitution or thiol-ene reactions. For example, thioether analogues like this compound can be prepared by reacting 2-aminoethanethiol with bromoacetic acid under basic conditions (pH ~8–10) to promote deprotonation of the thiol group. Temperature control (25–40°C) is critical to minimize side reactions, such as oxidation of the thiol group . Yield optimization may require inert atmospheres (e.g., nitrogen) to prevent disulfide formation. Purity is often confirmed via thin-layer chromatography (TLC) or HPLC, as demonstrated in similar sulfanyl-acetic acid derivatives .

Q. Q2. How can researchers characterize the purity and stability of this compound under varying storage conditions?

Methodological Answer: Purity is assessed using HPLC with UV detection (λ = 210–254 nm) or NMR spectroscopy (e.g., ¹H and ¹³C NMR for functional group verification). Stability studies involve accelerated degradation tests:

- Thermal stability : Store samples at 40°C, 60°C, and 80°C for 1–4 weeks, monitoring decomposition via HPLC .

- pH stability : Dissolve the compound in buffers (pH 2–10) and track hydrolysis or oxidation using LC-MS. Thiol-containing compounds are prone to oxidation, so antioxidants (e.g., ascorbic acid) may be added .

- Light sensitivity : Expose samples to UV light (254 nm) and quantify degradation products .

Q. Q3. What analytical techniques are suitable for quantifying this compound in biological matrices?

Methodological Answer:

- Liquid Chromatography-Mass Spectrometry (LC-MS) : Use reverse-phase C18 columns with mobile phases (e.g., 0.1% formic acid in water/acetonitrile) for separation. Electrospray ionization (ESI) in positive mode enhances detection of amino groups .

- Derivatization : Thiol-specific probes (e.g., Ellman’s reagent) can improve sensitivity in spectrophotometric assays .

- Sample preparation : Deproteinize biological fluids (plasma, urine) with acetonitrile or solid-phase extraction to reduce matrix interference .

Advanced Research Questions

Q. Q4. How does the structural conformation of this compound influence its interactions with biomolecular targets?

Methodological Answer: The compound’s thioether and carboxylic acid groups enable hydrogen bonding and hydrophobic interactions. Computational modeling (e.g., molecular docking with AutoDock Vina) predicts binding affinity to targets like enzymes or receptors. For example, in studies of thioether analogues of the YAP 65 WW domain, the (2-amino-ethylsulfanyl) moiety was critical for mimicking natural protein loops, as confirmed by X-ray crystallography (PDB resolution ≤2.0 Å) . Mutagenesis studies can validate computational predictions by substituting the amino or sulfanyl groups and measuring binding kinetics (e.g., surface plasmon resonance) .

Q. Q5. How can researchers resolve contradictions in reported dissociation constants (pKa) of this compound?

Methodological Answer: pKa discrepancies often arise from solvent effects or measurement techniques. To standardize values:

- Potentiometric titration : Use a pH meter with a combined glass electrode in aqueous solutions (ionic strength 0.1 M KCl). Compare results with computational tools like MarvinSketch .

- NMR titration : Monitor chemical shifts of protons near ionizable groups (e.g., NH₂ or COOH) across pH gradients .

- Solvent correction : For non-aqueous studies (e.g., DMSO), apply the Yasuda-Shedlovsky extrapolation method .

Q. Q6. What strategies mitigate racemization during the synthesis of enantiomerically pure this compound?

Methodological Answer:

- Chiral auxiliaries : Use (R)- or (S)-2-phenylglycinol to temporarily protect the amino group, reducing racemization during carboxylic acid activation .

- Low-temperature synthesis : Conduct reactions below 0°C to slow base-catalyzed racemization .

- Enzymatic resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze one enantiomer of ester intermediates .

Q. Q7. How does this compound behave under electrochemical conditions, and what applications exist in bioelectronics?

Methodological Answer: Cyclic voltammetry (CV) in phosphate buffer (pH 7.4) reveals oxidation peaks at ~0.8 V (vs. Ag/AgCl) due to the thioether group. The compound’s redox activity enables:

- Biosensor development : Immobilize on gold electrodes for detecting thiol-containing biomarkers .

- Conductive polymers : Incorporate into polyaniline matrices to enhance electron transfer in microbial fuel cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.